

(1-Ethynylcyclopropyl)benzene: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Ethynylcyclopropyl)benzene

Cat. No.: B146219

[Get Quote](#)

An In-depth Exploration of the Physicochemical Properties, Synthesis, and Reactivity of a Versatile Building Block

Introduction

(1-Ethynylcyclopropyl)benzene is a fascinating and synthetically valuable organic molecule that merges the unique chemical reactivity of a strained cyclopropane ring with the electronic properties of a phenyl group and the versatility of a terminal alkyne. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and an exploration of its reactivity, tailored for researchers, scientists, and professionals in drug development. The inherent characteristics of this molecule make it an attractive building block in the synthesis of complex organic architectures and a potential pharmacophore in medicinal chemistry.

Physicochemical Properties

Precise experimental data for the physical properties of **(1-Ethynylcyclopropyl)benzene** is not extensively documented in publicly available literature. However, based on its structure and data from related compounds, we can infer its key characteristics.

Table 1: Physicochemical Properties of **(1-Ethynylcyclopropyl)benzene** and Related Compounds

Property	(1-Ethynylcyclopropyl)benzene	Cyclopropylbenzen e	Ethylbenzene
CAS Number	139633-98-0[1][2]	873-49-4[3][4][5]	100-41-4[6]
Molecular Formula	C ₁₁ H ₁₀ [1][2]	C ₉ H ₁₀ [4][5]	C ₈ H ₁₀ [6]
Molecular Weight	142.20 g/mol [1][2]	118.18 g/mol [3][4]	106.17 g/mol [6]
Boiling Point	Not available	~173 °C[3]	~136 °C[6]
Melting Point	Not available	-36 °C[3]	-95 °C[6]
Solubility	Expected to be soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). Insoluble in water.	Insoluble in water.	Slightly soluble in water.[6]

Spectral Data Analysis

Detailed spectral data for **(1-Ethynylcyclopropyl)benzene** is not readily available. The following is a predictive analysis based on the spectral characteristics of its constituent functional groups.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm region), the acetylenic proton (a singlet around δ 2.0-3.0 ppm), and the diastereotopic protons of the cyclopropane ring (in the upfield region, likely between δ 0.5-1.5 ppm). The coupling patterns of the aromatic protons can provide information about the substitution pattern on the benzene ring.
- ¹³C NMR: The carbon NMR spectrum would exhibit signals for the aromatic carbons (δ 120-140 ppm), the two sp-hybridized carbons of the alkyne (δ 70-90 ppm), and the sp³-hybridized carbons of the cyclopropane ring (δ 10-30 ppm). For comparison, the aromatic carbons in ethylbenzene appear between δ 125-145 ppm, while the aliphatic carbons are at δ 15.8 and 29.0 ppm.[7]

- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-H stretch of the alkyne at approximately 3300 cm^{-1} , the $\text{C}\equiv\text{C}$ stretch around 2100 cm^{-1} , C-H stretches of the aromatic ring just above 3000 cm^{-1} , and C=C stretching vibrations of the benzene ring in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 142.20$. Fragmentation patterns would likely involve the loss of the ethynyl group or cleavage of the cyclopropane ring.

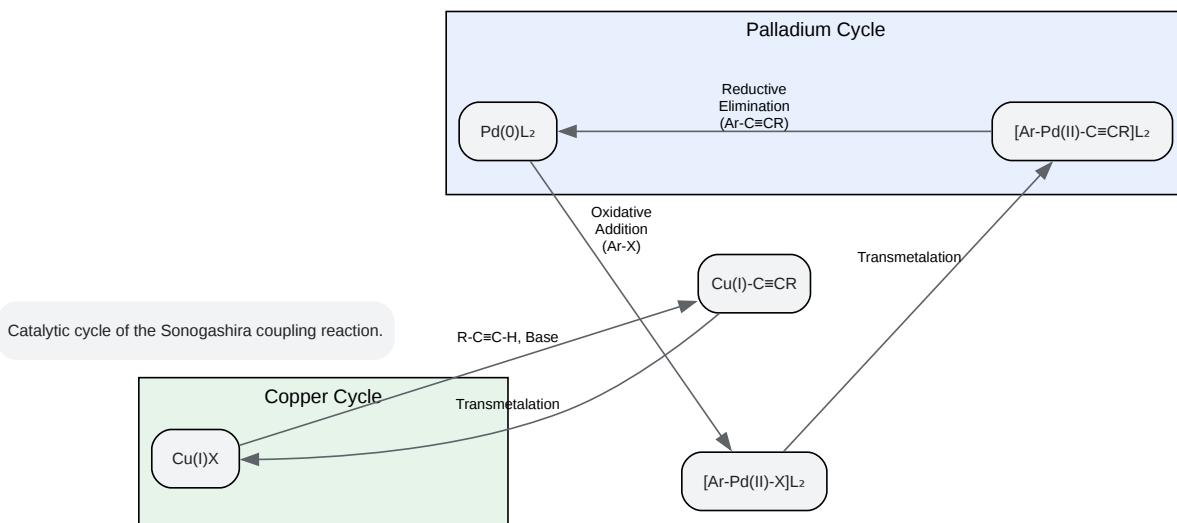
Synthesis and Methodologies

The primary and most efficient method for the synthesis of **(1-Ethynylcyclopropyl)benzene** and its derivatives is the Sonogashira cross-coupling reaction.^[8] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.^{[9][10]}

Generalized Experimental Protocol for Sonogashira Coupling

Reaction Scheme:

Step-by-Step Methodology:


- Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 2-10 mol%).
- Solvent and Base: Add a suitable degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine which can also act as the base).
- Addition of Reagents: Add a suitable base (e.g., triethylamine, diisopropylamine, or K_2CO_3 , 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

- **Inert Atmosphere:** The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.
- **Copper(I) Co-catalyst:** The copper acetylide intermediate forms readily and undergoes transmetalation with the palladium complex more efficiently than the direct reaction of the alkyne with the palladium center, thus accelerating the catalytic cycle.^[8]
- **Base:** The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide species.

Visualizing the Sonogashira Coupling Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of **(1-Ethynylcyclopropyl)benzene** is dictated by the interplay of its three key functional components: the cyclopropane ring, the phenyl group, and the ethynyl group.

- **Cyclopropane Ring Reactivity:** The significant ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of transition metals.^[11] The phenyl group can stabilize carbocationic intermediates formed during such processes, influencing the regioselectivity of the ring-opening. Aryl-substituted cyclopropanes are known to undergo reactions faster than their unsubstituted counterparts in some cases.^[11]

- Alkyne Reactivity: The terminal alkyne is a versatile handle for a wide range of chemical transformations, including:
 - Click Chemistry: Participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
 - Hydration: Gold-catalyzed hydration can lead to the formation of cyclopropyl methyl ketones.[\[12\]](#)
 - Further Cross-Coupling Reactions: The ethynyl group can be further functionalized through subsequent coupling reactions.
- Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effect of the ethynylcyclopropyl substituent would need to be considered for such transformations.

Potential Applications in Drug Development

The cyclopropane ring is a valuable motif in medicinal chemistry, often used as a bioisostere for gem-dimethyl groups or as a conformationally restricted linker.[\[13\]](#) Its incorporation can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties. The rigid, three-dimensional structure of the cyclopropyl group in **(1-Ethynylcyclopropyl)benzene** offers a scaffold to explore chemical space in drug design. While specific applications of **(1-Ethynylcyclopropyl)benzene** in marketed drugs are not prominent, the structural motif of aryl-substituted cyclopropanes is of significant interest to medicinal chemists.[\[14\]](#) The development of bioisosteres for benzene rings is an active area of research to improve the properties of drug candidates.[\[15\]](#)[\[16\]](#)

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **(1-Ethynylcyclopropyl)benzene** is not readily available. However, based on its structural similarity to benzene and other volatile aromatic compounds, the following precautions should be taken:

- Handling: Work in a well-ventilated fume hood.[\[17\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[17\]](#)[\[18\]](#) Avoid inhalation of vapors and contact with skin and eyes.[\[19\]](#)

- Flammability: The compound is likely flammable. Keep away from heat, sparks, and open flames.[18][20] Use explosion-proof equipment.[17][18]
- Toxicity: Benzene is a known carcinogen and can cause genetic defects.[19][20] While the toxicity of **(1-Ethynylcyclopropyl)benzene** has not been fully evaluated, it should be handled with care, assuming it may have similar hazardous properties.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[17]

Conclusion

(1-Ethynylcyclopropyl)benzene is a molecule with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a strained ring, an aromatic system, and a reactive alkyne provides a versatile platform for the construction of complex molecules. While a comprehensive dataset of its physical properties is yet to be established, its synthesis via the robust Sonogashira coupling and its predictable reactivity based on its functional groups make it an accessible and valuable tool for the modern chemist. Further exploration of its applications, particularly in the realm of drug discovery, is warranted and promises to yield exciting developments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (1-ethynylcyclopropyl)benzene - CAS:139633-98-0 - Sunway Pharm Ltd [3wpharm.com]
2. (1-Ethynyl-cyclopropyl)-benzene | CAS: 139633-98-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
3. Benzene, cyclopropyl- (CAS 873-49-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
4. Benzene, cyclopropyl- [webbook.nist.gov]

- 5. Benzene, cyclopropyl- [webbook.nist.gov]
- 6. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. ijnc.ir [ijnc.ir]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collection - Aryl-Substituted Cyclopropyl Acetylenes as Sensitive Mechanistic Probes in the Gold-Catalyzed Hydration of Alkynes. Comparison to the Ag(I)â€œ, Hg(II)â€œ, and Fe(III)-Catalyzed Processes - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surprising Reactivity in NiXantphos/Palladium-Catalyzed α -Arylation of Substituted Cyclopropyl Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new bioisostere for meta-substituted arenes | Department of Chemistry [chem.ox.ac.uk]
- 16. Three-dimensional saturated C(sp³)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novachem.com [novachem.com]
- 18. cpchem.com [cpchem.com]
- 19. CCOHS: Benzene [ccohs.ca]
- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- To cite this document: BenchChem. [(1-Ethynylcyclopropyl)benzene: A Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146219#physical-and-chemical-properties-of-1-ethynylcyclopropyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com